1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a methoxyphenyl group attached to a sulfonyl moiety, which is further connected to a methylpiperidine ring
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-methylpiperidine in an appropriate solvent, such as dichloromethane, under stirring and cooling conditions to control the exothermic reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonyl compounds.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of sulfonyl piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity towards its targets. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction pathways.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]piperidine: Lacks the methyl group on the piperidine ring, resulting in different chemical and biological properties.
1-[(4-Methoxyphenyl)sulfonyl]-4-ethylpiperidine: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and applications.
1-[(4-Methoxyphenyl)sulfonyl]-4-phenylpiperidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, also known as TASIN-1, is a synthetic organic compound that has gained attention for its potential therapeutic applications, particularly in cancer treatment. This compound is characterized by its bipiperidine structure, which includes a sulfonyl group attached to a 4-methoxyphenyl moiety. Its molecular formula is C12H17N2O3S and it is noted for its ability to selectively induce apoptosis in cancer cells with specific genetic mutations.
TASIN-1 is primarily investigated for its effects on cells harboring mutations in the adenomatous polyposis coli (APC) gene, which is frequently mutated in colorectal cancer. The compound induces stress in the endoplasmic reticulum (ER), leading to the activation of apoptotic pathways. This mechanism highlights its potential as an anticancer agent targeting tumors with specific genetic backgrounds.
Pharmacological Properties
Research indicates that TASIN-1 exhibits minimal toxicity towards healthy cells while effectively inhibiting the growth of cancer cells with APC mutations. Preclinical studies have demonstrated promising results, suggesting that TASIN-1 could be developed into a viable therapeutic option for colorectal cancer and potentially other malignancies .
Comparative Biological Activity
The biological activity of TASIN-1 can be compared to other compounds within the bipiperidine class. Below is a table summarizing some related compounds and their biological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
TASIN-1 | Sulfonyl group, bipiperidine | Induces apoptosis in APC-mutated cancer cells |
1-(4-Methoxyphenyl)-piperidin-2-one | Piperidine ring with ketone group | Antidepressant activity |
1-(3-Methoxyphenyl)-piperidin-2-one | Similar structure | Exhibits analgesic effects |
1-(2-Methylphenyl)-piperidin-2-one | Piperidinone with methyl substituent | Potential neuroprotective effects |
This table illustrates the diversity of biological activities exhibited by various piperidine derivatives, emphasizing the unique properties of TASIN-1 due to its sulfonamide feature.
Preclinical Studies
Several preclinical studies have been conducted to evaluate the efficacy of TASIN-1. In vitro experiments using cell lines with APC mutations showed significant inhibition of cell proliferation and induction of apoptosis. For instance, one study reported that TASIN-1 treatment led to a marked increase in ER stress markers and apoptotic cell death in colorectal cancer cell lines.
Animal Models
In vivo studies using animal models have further corroborated these findings. Mice treated with TASIN-1 exhibited reduced tumor growth and increased survival rates compared to control groups. These studies are pivotal for understanding the therapeutic potential of TASIN-1 in clinical settings .
Future Directions
While current research highlights the promise of TASIN-1, further investigations are necessary to fully elucidate its mechanisms of action and potential side effects. Ongoing studies aim to explore its efficacy against other types of cancers and its interactions with various biological targets .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-7-9-14(10-8-11)18(15,16)13-5-3-12(17-2)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRATXGPVUOBRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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